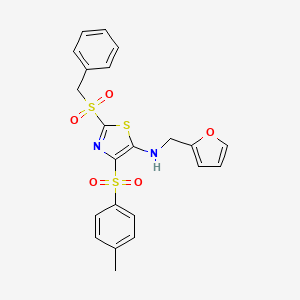

2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine

Description

2-(Benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine is a thiazole derivative characterized by dual sulfonyl substituents (benzylsulfonyl and tosyl groups) and a furan-2-ylmethylamine moiety. The thiazole core is a five-membered heterocycle containing nitrogen and sulfur, widely explored in medicinal chemistry due to its pharmacological versatility. The N-(furan-2-ylmethyl) substituent introduces a heteroaromatic furan ring, which may contribute to bioactivity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

2-benzylsulfonyl-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S3/c1-16-9-11-19(12-10-16)32(27,28)21-20(23-14-18-8-5-13-29-18)30-22(24-21)31(25,26)15-17-6-3-2-4-7-17/h2-13,23H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHMLBDVDALYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with furan-2-ylmethyl halide.

Tosylation: The final step involves the tosylation of the thiazole derivative using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl and tosyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Key Observations :

- The target compound’s dual sulfonyl groups distinguish it from analogs with single sulfonyl or sulfanyl substituents (e.g., 8a in ). These groups may enhance metabolic stability but reduce solubility compared to non-sulfonylated derivatives.

Key Observations :

- Sulfonylation reactions (as in and ) are critical for introducing sulfonyl groups but may require harsh conditions (e.g., SO₂Cl₂ or sulfonic acid chlorides).

- The target compound’s synthesis likely parallels methods in and , involving multi-step functionalization of the thiazole core.

Physicochemical Properties

Table 3: Physical and Analytical Data

Key Observations :

Key Observations :

- Furan-containing derivatives (e.g., 8a) exhibit notable antimicrobial activity, suggesting the target compound’s furan-2-ylmethyl group may confer similar properties .

Q & A

Q. What analytical methods are recommended to confirm the structural identity and purity of 2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine?

To confirm the compound’s structure and purity:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments to verify substituents (e.g., benzylsulfonyl, tosyl, and furan groups) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for sulfonamide and thiazole moieties .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., S=O stretching in sulfonyl groups at ~1350–1150 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) under optimized mobile phases (e.g., acetonitrile/water gradients) .

Q. What synthetic strategies are effective for constructing the thiazole core with sulfonamide and furan substituents?

Key steps include:

- Thiazole Formation : Cyclize thiourea derivatives with α-haloketones (e.g., 4-tosyl-2-bromoacetophenone) under basic conditions .

- Sulfonylation : React the thiazole intermediate with benzylsulfonyl chloride in anhydrous DMF, using triethylamine as a base .

- Furan Methylation : Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, ensuring regioselectivity .

Q. How do the sulfonamide and thiazole groups influence the compound’s reactivity?

- Sulfonamide Stability : The benzylsulfonyl group is resistant to hydrolysis under neutral conditions but may degrade under strong acids/bases. Monitor via TLC (silica gel, ethyl acetate/hexane) .

- Thiazole Reactivity : The electron-deficient thiazole ring participates in nucleophilic aromatic substitution (e.g., with amines) or cross-coupling reactions (e.g., Suzuki with boronic acids) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s biological activity in antimicrobial or anticancer studies?

- Antimicrobial Assays :

- Anticancer Screening :

Q. How can contradictory data on oxidation states of sulfonyl groups be resolved?

- Controlled Oxidation Studies :

- Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfones. Monitor intermediates via TLC and LC-MS .

- Compare IR spectra to distinguish sulfoxide (S=O at ~1050 cm⁻¹) vs. sulfone (S=O at ~1300–1150 cm⁻¹) .

Q. What computational approaches are suitable for predicting pharmacological interactions?

Q. How can reaction yields be optimized during large-scale synthesis?

- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps (e.g., Pd(OAc)₂ with Xantphos ligand) .

- Solvent Optimization : Use DMF for sulfonylation (high polarity) and THF for furan methylation (low reactivity with intermediates) .

Q. What crystallographic refinement strategies are recommended for resolving structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.